molecular formula C6H8NO3P B038329 (3-Aminophenyl)phosphonic acid CAS No. 5427-30-5

(3-Aminophenyl)phosphonic acid

Cat. No. B038329
M. Wt: 173.11 g/mol
InChI Key: MZZQBSHNCYWSTL-UHFFFAOYSA-N
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Patent
US09174932B2

Procedure details

4 mL of DMF and trimethylsilyl bromide (1 mL) were added to the mixture (170 mg) of monomethyl(3-nitrophenyl)phosphonate and dimethyl ester, and stirred at 60° C. for 2 hours. After removing a solvent, the mixture was dissolved in a mixed solvent of water and methanol. Pd/C in catalyst quantity was added thereto and stirred under hydrogen atmosphere overnight. After filtering out the catalyst, a solvent was removed to obtain a crude product of (3-aminophenyl)phosphonic acid.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
monomethyl(3-nitrophenyl)phosphonate
Quantity
170 mg
Type
reactant
Reaction Step One
[Compound]
Name
dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si](Br)(C)C.C[O:7][P:8]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-])=O)[CH:12]=1)(=[O:10])[O-:9]>CN(C=O)C>[NH2:17][C:13]1[CH:12]=[C:11]([P:8](=[O:7])([OH:10])[OH:9])[CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C[Si](C)(C)Br
Name
monomethyl(3-nitrophenyl)phosphonate
Quantity
170 mg
Type
reactant
Smiles
COP([O-])(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Name
dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing a solvent
DISSOLUTION
Type
DISSOLUTION
Details
the mixture was dissolved in a mixed solvent of water and methanol
ADDITION
Type
ADDITION
Details
Pd/C in catalyst quantity was added
STIRRING
Type
STIRRING
Details
stirred under hydrogen atmosphere overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After filtering out the catalyst
CUSTOM
Type
CUSTOM
Details
a solvent was removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
NC=1C=C(C=CC1)P(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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